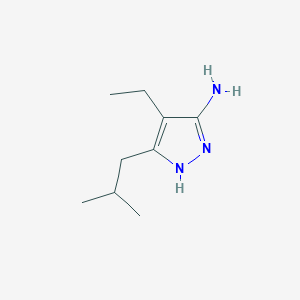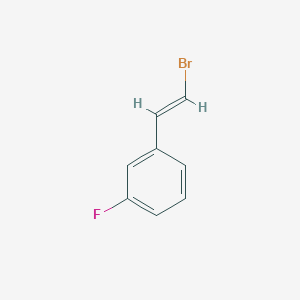![molecular formula C11H19NO B13064796 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine](/img/structure/B13064796.png)
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . It features a bicyclic structure, which is a common motif in many biologically active molecules. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine typically involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative. One common method involves the use of palladium-catalyzed reactions to introduce the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA for epoxidation.
Reducing Agents: LiAlH4 for reduction reactions.
Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include epoxides, reduced amines, and substituted azetidines .
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity due to its unique structure.
Medicine: Studied for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is not well-documented. its bicyclic structure suggests it may interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(Bicyclo[2.2.1]heptan-2-yl)methylazetidine hydrochloride: This compound is similar in structure but includes a hydrochloride group.
2-Azabicyclo[2.2.1]heptanes: These compounds share the bicyclic structure and are often used in similar research applications.
Uniqueness
3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine is unique due to its specific combination of a bicyclic structure and an azetidine ring. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanylmethoxy)azetidine |
InChI |
InChI=1S/C11H19NO/c1-2-9-3-8(1)4-10(9)7-13-11-5-12-6-11/h8-12H,1-7H2 |
InChI Key |
JBMKASXRRMMHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2COC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
![tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B13064732.png)
![8-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13064747.png)




![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)

![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13064768.png)


